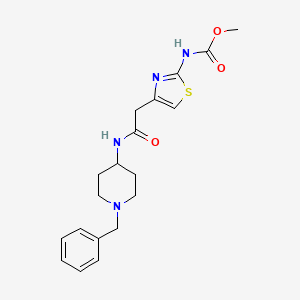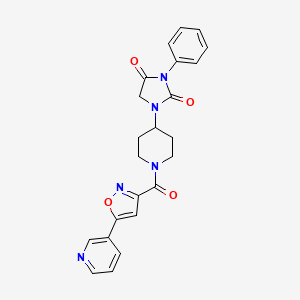![molecular formula C19H30N6OS B2997209 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 946282-35-5](/img/structure/B2997209.png)
3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound featuring a fusion of cyclopentane, pyrazolopyrimidine, and propanamide groups. It's of interest in fields such as medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves:
Starting from cyclopentanone and constructing the pyrazolo[3,4-d]pyrimidine ring through a series of condensation and cyclization reactions.
Using isopropylamine and methylthiol reagents to introduce the amino and methylthio groups.
Concluding with a coupling reaction to link the cyclopentane and pyrazolopyrimidine structures via the propanamide bridge.
Industrial Production Methods: : Scalable methods for industrial production generally follow the lab synthesis route but are optimized for yield and cost efficiency. Techniques such as continuous flow chemistry might be employed to streamline the process.
Types of Reactions
Oxidation: : Potential for introducing oxygen functionalities.
Reduction: : Modification of the pyrazolopyrimidine ring or other electrophilic centers.
Substitution: : Functional group exchange, especially at the amino and thioether positions.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide.
Reducing agents like sodium borohydride.
Substitution reagents can include alkyl halides and nucleophiles.
Major Products: : Reactions with this compound typically yield derivatives with modified functional groups, potentially enhancing or altering its biological activity.
Chemistry
A key molecule in the development of synthetic methodologies.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Potential therapeutic uses due to its structure-activity relationship with known bioactive molecules.
Industry
Utilized as a precursor or intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The compound's mechanism involves its interaction with specific molecular targets, often through binding to enzyme active sites or receptor complexes. The pyrazolo[3,4-d]pyrimidine core is known for its affinity towards kinases, impacting signaling pathways critical in disease mechanisms.
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[3,4-d]pyrimidines and cyclopentyl-substituted amides:
4-(isopropylamino)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the cyclopentyl and propanamide moieties.
3-cyclopentyl-N-(2-(4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide: : Differs by the absence of the methylthio group.
The unique fusion of these functional groups in 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide makes it distinctive and valuable for further research and application.
That comprehensive enough for ya?
Propiedades
IUPAC Name |
3-cyclopentyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-13(2)22-17-15-12-21-25(18(15)24-19(23-17)27-3)11-10-20-16(26)9-8-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYUTRWTONHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)



![3-benzoyl-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2997134.png)




![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)



